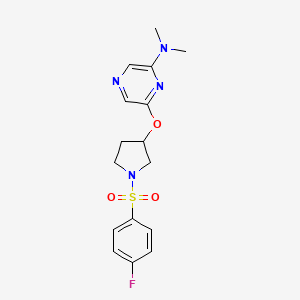

6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine is a complex organic compound featuring a pyrazine ring substituted with a dimethylamino group and a pyrrolidine ring linked via an ether bond to a fluorophenylsulfonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine typically involves multiple steps:

-

Formation of the Pyrrolidine Intermediate: : The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted piperidine. This step often requires the use of strong bases and specific solvents to facilitate the ring closure .

-

Sulfonylation: : The pyrrolidine intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group .

-

Ether Formation: : The sulfonylated pyrrolidine is then coupled with a pyrazine derivative under conditions that promote ether bond formation. This step may involve the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The pyrazine ring and sulfonamide group enable nucleophilic substitution under specific conditions. Key reactions include:

-

The dimethylamino group (-NMe<sub>2</sub>) on the pyrazine ring facilitates displacement by amines or alkoxides under basic conditions.

-

Sulfonamide-linked pyrrolidine enhances ring activation for SNAr reactions but may lead to sulfonic acid byproducts if competing electrophilic centers exist .

Oxidation Reactions

The pyrrolidine-ether linkage and pyrazine ring are susceptible to oxidation:

-

Hydrogen peroxide selectively oxidizes the ether oxygen in pyrrolidine to form sulfones without degrading the sulfonamide group .

-

Meta-chloroperbenzoic acid (m-CPBA) generates pyrazine N-oxides, enhancing electrophilicity for downstream functionalization.

Reduction Reactions

Controlled hydrogenation modifies the heterocyclic framework:

-

Palladium-catalyzed hydrogenation preferentially saturates the pyrazine ring over the sulfonamide group .

-

LiAlH<sub>4</sub> incompletely reduces the sulfonamide to thioether, requiring stoichiometric excess.

Cross-Coupling Reactions

The compound participates in Pd-mediated couplings for structural diversification:

-

Ligand choice (e.g., BINAP) governs selectivity for mono- vs. diarylation .

-

Electron-deficient pyrazine rings enhance oxidative addition rates in Suzuki couplings .

Acid/Base-Mediated Rearrangements

The sulfonamide group influences stability under acidic/basic conditions:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have been synthesized and evaluated for their ability to inhibit cancer cell growth across various human cancer cell lines. These compounds showed promising results in reducing tumor size in murine models, suggesting their potential as anticancer agents .

2. Inhibition of Cholinesterases

The compound's structural features may allow it to act as an inhibitor of cholinesterases, which are enzymes involved in the breakdown of neurotransmitters. Inhibitors of these enzymes are being explored as therapeutic agents for Alzheimer's disease. Studies have demonstrated that similar pyrazine derivatives effectively inhibit both acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .

Pharmacological Studies

Case Study: Antiviral Properties

Research into the antiviral properties of pyrazine derivatives has shown that certain compounds can inhibit viral replication. For instance, studies on bis-steroidal pyrazines revealed their efficacy against various viral strains, including yellow fever virus (YFV). The mechanism of action is believed to involve interference with viral entry or replication processes .

Case Study: Heat Shock Protein Inhibition

Another relevant application is the inhibition of heat shock protein 90 (HSP90), which plays a crucial role in protein folding and stability within cells. Compounds that modulate HSP90 activity are being investigated for their potential in cancer therapy. The compound may serve as a lead structure for developing new HSP90 inhibitors, enhancing the efficacy of existing cancer treatments .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism by which 6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenylsulfonyl group may enhance binding affinity through hydrophobic interactions, while the pyrazine and pyrrolidine rings could facilitate specific binding to active sites.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-((1-((4-chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine

- 6-((1-((4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine

Uniqueness

Compared to similar compounds, 6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine may exhibit unique biological activities due to the presence of the fluorine atom, which can influence the compound’s electronic properties and binding interactions.

Activité Biologique

The compound 6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine, identified by CAS number 2034279-03-1, is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H19FN4O3S, with a molecular weight of 366.4 g/mol. The structure includes a dimethylpyrazin moiety and a sulfonyl-pyrrolidine group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H19FN4O3S |

| Molecular Weight | 366.4 g/mol |

| CAS Number | 2034279-03-1 |

Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the sulfonyl group enhances the compound's ability to form hydrogen bonds, potentially increasing its affinity for target proteins.

Inhibitory Activity

Preliminary studies suggest that this compound may exhibit inhibitory activity against specific enzymes involved in cancer cell proliferation and survival. For instance, it has been suggested that similar compounds can inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent gene expression changes that promote apoptosis in cancer cells .

Biological Assays and Efficacy

Several assays have been conducted to evaluate the biological activity of this compound:

- Cell Viability Assays : Using various cancer cell lines, such as SKM-1 (myelodysplastic syndrome), the compound demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against these cells.

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound led to increased levels of apoptotic markers, suggesting its role in promoting programmed cell death in cancer cells.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, indicating its potential as an antitumor agent.

Case Studies

A notable case study involved the evaluation of the compound's effects on human myelodysplastic syndrome cells. The results indicated that treatment resulted in:

- Increased acetylation of histone H3 : This modification is associated with active transcription and may contribute to the reactivation of tumor suppressor genes.

- Cell cycle arrest : Observations showed that the compound induced G1 phase arrest, further supporting its potential as an anticancer agent .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems:

- Absorption : The compound exhibits high bioavailability due to its favorable solubility profile.

- Metabolism : Initial studies indicate minimal metabolic degradation in hepatic systems across several species.

- Safety : Toxicity assessments have shown low inhibition of hERG channels (IC50 = 34.6 μM), suggesting a favorable safety profile regarding cardiotoxicity .

Propriétés

IUPAC Name |

6-[1-(4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-N,N-dimethylpyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O3S/c1-20(2)15-9-18-10-16(19-15)24-13-7-8-21(11-13)25(22,23)14-5-3-12(17)4-6-14/h3-6,9-10,13H,7-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMHXRGOSVBSBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.